![molecular formula C9H11F2N3O4 B021848 4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone CAS No. 103882-85-5](/img/structure/B21848.png)
4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrimidinone compounds often involves masking groups to protect the oxo function during synthesis, with a focus on substituting different functional groups to achieve desired properties (ElMarrouni & Heras, 2015). For instance, using the p-benzyloxybenzyloxy group allows for efficient protection and subsequent deprotection under mild acid conditions, enabling the recovery of the pyrimidinone system. This approach may be relevant for synthesizing the specified compound by protecting sensitive functional groups during the synthesis process.
Molecular Structure Analysis
The molecular structure of pyrimidinone derivatives is characterized by their heterocyclic base, which can be modified to include various substituents, influencing the compound's chemical behavior and interaction capabilities. Techniques such as X-ray crystallography provide detailed insights into the stereochemistry and conformation of these molecules, revealing the influence of substitutions on the molecular structure and potential reactivity (Dondoni et al., 2003).
Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structure Analysis
- 4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone is structurally similar to certain pyrimidinone compounds, which have been studied for their crystal and molecular structures using X-ray diffraction and ab initio calculations. These studies provide insights into the amino-oxo tautomerism and planarity of the pyrimidinone ring, contributing to the understanding of intermolecular interactions and structural properties (Craciun, Huang, & Mager, 1998).
Synthesis of Unnatural Amino Acids
- Research has focused on using pyrimidinone derivatives for the synthesis of new unnatural amino acids. This involves masking the oxo function of the pyrimidinone ring and employing a series of standard protecting group transformations. Such synthetic methods can aid in the development of novel compounds with potential biological applications (ElMarrouni & Heras, 2015).
Antiviral Agent Structure
- Pyrimidinone derivatives, which are structurally related to 4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone, have been studied for their potential as antiviral agents. Understanding their molecular structure can inform the development of new therapeutic compounds (Symerský & Holý, 1991).
Antimicrobial Properties
- Synthesis and testing of related pyrimidinone compounds have been conducted to explore their weak inhibitory activity in bacterial reactions. This research contributes to the field of antimicrobial drug development (Kelley & McLean, 1981).
Molecular Recognition and Binding
- Studies on amine-containing, cytosine-based ditopic receptors, which include pyrimidinone structures, have been conducted to understand their binding properties with nucleotides like guanosine monophosphate. This research has implications for molecular recognition and complexation in biochemical processes (Furuta, Magda, & Sessler, 1991).
Eigenschaften
IUPAC Name |
4-amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUQYLNIPVEERB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861138 | |
| Record name | 4-Amino-1-(2-deoxy-2,2-difluoropentofuranosyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



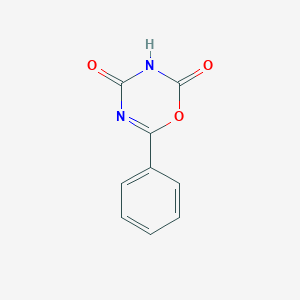
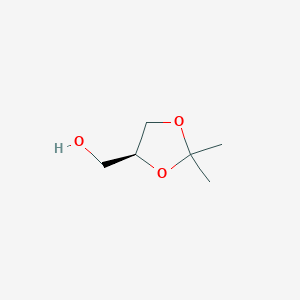
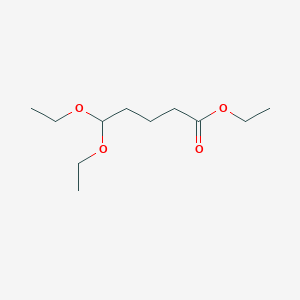
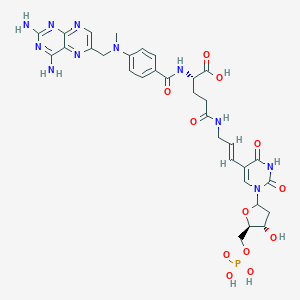
![2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol](/img/structure/B21775.png)
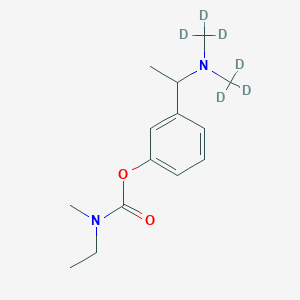
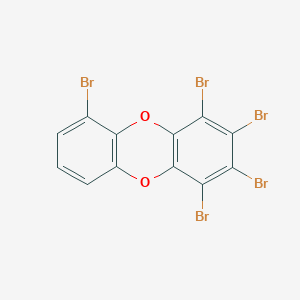

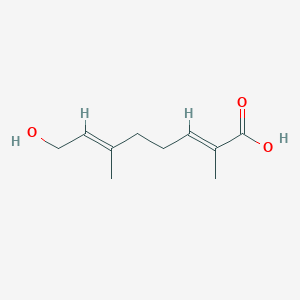
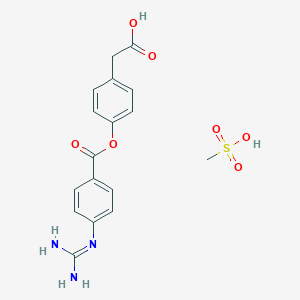
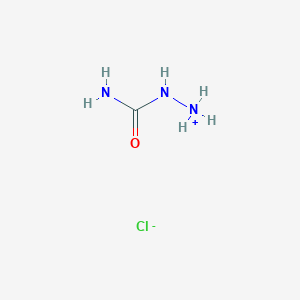
![4-amino-2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid](/img/structure/B21799.png)

![Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B21803.png)